Field: This application falls under the field of Molecular Biology.
Method of Application: RG108 is applied to specific cell types and subsequently cleaved by intracellular proteases to produce minimally derivatized RG108 that retains DNA methyltransferase inhibitor activity .
Results or Outcomes: The application of RG108 resulted in the activation of DNA methyltransferase in a cell-free assay and in cultured human THP-1 monocytes .
Field: This application is in the field of Audiology.
Application Summary: RG108 has been used to protect against noise-induced hearing loss .
Method of Application: Blocking DNA methyltransferase 1 (DNMT1) activity with RG108 or silencing DNMT1 with siRNA was used in this study .
Results or Outcomes: Inhibition of DNA methyltransferase activity via RG108 significantly attenuated ABR threshold elevation, hair cell damage, and the loss of auditory synapses .
Field: This application is in the field of Stem Cell Research.
Application Summary: In pluripotent stem cell research, RG108 can enhance reprogramming efficiency .
Results or Outcomes: The application of RG108 resulted in an increase in the efficiency of reprogramming .
RG108 is a small molecule compound recognized as a potent inhibitor of DNA methyltransferases, which are enzymes responsible for adding methyl groups to DNA, thereby regulating gene expression. This compound is particularly notable for its ability to induce demethylation and reactivation of epigenetically silenced tumor suppressor genes without causing covalent trapping of the enzyme, distinguishing it from other similar inhibitors. RG108 has been shown to effectively block DNA methyltransferases in various human cell lines while exhibiting low cytotoxicity, making it a promising candidate for therapeutic applications in cancer treatment and epigenetic research .
RG108 has demonstrated significant biological activity as a non-cytotoxic demethylating agent. In various studies, it has been shown to reduce the activity of DNA methyltransferases by up to 75% and decrease global DNA methylation levels by approximately 42% in human bone marrow-derived stem cells. Importantly, RG108 has been found to enhance the expression of pluripotency markers such as NANOG and OCT4 without affecting cell viability . Additionally, RG108 has been associated with increased radiosensitivity in cancer cells, promoting apoptosis through modulation of pro-apoptotic and anti-apoptotic proteins .
The synthesis of RG108 can be summarized in the following steps:
RG108 has several applications in research and potential therapeutic settings:
Studies have shown that RG108 interacts effectively with various cellular pathways involved in gene regulation. For instance:
Several compounds share similarities with RG108 regarding their function as DNA methyltransferase inhibitors. These include:
Compound Name | Mechanism of Action | Unique Features |
---|---|---|
5-Azacytidine | Incorporates into DNA; inhibits DNMTs | Nucleoside analog that gets incorporated into DNA |
Zebularine | Inhibits DNMTs | Non-nucleoside inhibitor; less cytotoxicity |
Decitabine | Nucleoside analog; inhibits DNMTs | Primarily used for treating myelodysplastic syndromes |
BIX01294 | Selective inhibitor of DNMT3A | More selective towards specific DNMT isoforms |
RG108 stands out due to its non-covalent mechanism that allows it to inhibit DNA methyltransferases without being incorporated into DNA, thus avoiding some side effects associated with nucleoside analogs like 5-Azacytidine and Decitabine . This unique property makes RG108 particularly valuable for research into epigenetic modulation.